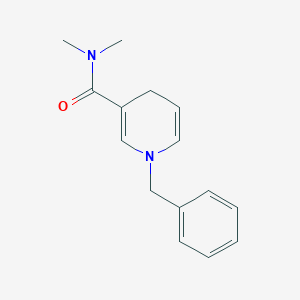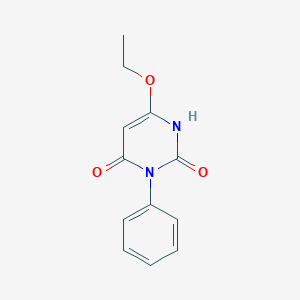
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound features a benzyl group attached to the nitrogen atom, along with dimethyl groups and a carboxamide functional group. The 1,4-dihydropyridine scaffold is notable for its role in various biological activities, including calcium channel modulation, making it a significant structure in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions typically include refluxing in ethanol or another suitable solvent .
For industrial production, green synthetic methodologies are often employed to enhance yield and purity while minimizing environmental impact. These methods may involve the use of catalysts and optimized reaction conditions to achieve efficient synthesis .
Analyse Chemischer Reaktionen
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel modulator.
Medicine: It is investigated for its potential therapeutic applications, such as antihypertensive, anti-inflammatory, and neuroprotective effects.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels. By modulating these channels, the compound can influence various physiological processes, including muscle contraction and neurotransmitter release. The molecular targets include voltage-gated calcium channels, and the pathways involved are related to calcium ion flux regulation .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide can be compared with other 1,4-dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension and angina.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other 1,4-dihydropyridine derivatives .
Eigenschaften
CAS-Nummer |
59547-43-2 |
|---|---|
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
1-benzyl-N,N-dimethyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H18N2O/c1-16(2)15(18)14-9-6-10-17(12-14)11-13-7-4-3-5-8-13/h3-8,10,12H,9,11H2,1-2H3 |
InChI-Schlüssel |
WDQBKSDAKJWIFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CN(C=CC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)



![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)

phosphanium iodide](/img/structure/B14613819.png)

![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
